N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide
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Overview
Description
N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide is a complex organic compound featuring both furan and tetrahydrofuran moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide typically involves multi-step organic reactions. One common approach starts with the functionalization of furan and tetrahydrofuran derivatives. For instance, the ring opening of 2,5-dimethylfuran to 2,5-hexanedione, followed by aldol condensation with aldehydes, and subsequent hydrogenation-cyclization . The final step involves coupling the intermediate with oxalic acid derivatives under specific conditions to form the oxalamide linkage .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The oxalamide linkage can be reduced to amines.
Substitution: Electrophilic and nucleophilic substitutions can occur at the furan and tetrahydrofuran rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Amines and alcohols.
Substitution: Halogenated and alkylated derivatives.
Scientific Research Applications
N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide involves its interaction with molecular targets such as enzymes and receptors. The furan and tetrahydrofuran rings can engage in π-π interactions and hydrogen bonding, influencing biochemical pathways. The oxalamide linkage may also play a role in binding to specific proteins, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(methyl)oxalamide
- N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-((tetrahydrofuran-2-yl)ethyl)oxalamide
- N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-((tetrahydrofuran-2-yl)propyl)oxalamide
Uniqueness
N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide is unique due to its specific combination of furan and tetrahydrofuran rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development.
Properties
IUPAC Name |
N-[3-(furan-2-yl)-3-hydroxypropyl]-N'-(oxolan-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5/c17-11(12-4-2-8-21-12)5-6-15-13(18)14(19)16-9-10-3-1-7-20-10/h2,4,8,10-11,17H,1,3,5-7,9H2,(H,15,18)(H,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRHHKTLPSNZSAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C(=O)NCCC(C2=CC=CO2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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